

# BAY 1892005: A Modulator of Mutant p53 Condensates with Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1892005 |           |
| Cat. No.:            | B10861678   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BAY 1892005** is a novel small molecule that has been identified as a regulator of the tumor suppressor protein p53. Specifically, it targets and modulates the condensate-like states of mutant p53, a protein implicated in a vast number of human cancers. Unlike conventional approaches that aim to reactivate mutant p53's transcriptional functions, **BAY 1892005** acts on the physical properties of p53 protein aggregates, leading to the dissolution of these structures. This whitepaper provides a technical overview of the reported anti-cancer activities of **BAY 1892005**, detailing its mechanism of action, preclinical data in specific cancer cell lines, and the underlying experimental methodologies.

#### **Mechanism of Action**

The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[1] Mutations in the TP53 gene can lead to the production of a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties. These mutant p53 proteins often misfold and form aggregates or condensates within the cell nucleus.[2]

**BAY 1892005** has been shown to directly interact with and modulate these mutant p53 condensates.[2] Its mechanism of action involves:



- Direct Binding to Mutant p53: Mass spectrometry analysis has confirmed that BAY 1892005 covalently binds to specific p53 mutants, including p53R175H and p53Y220C. This direct interaction is a key step in its ability to alter the physical state of the protein.
- Stabilization of p53 Protein: The compound has been observed to stabilize both wild-type p53 (p53WT) and the mutant p53Y220C.[2] This stabilization may prevent the protein from adopting a misfolded conformation prone to aggregation.
- Dissolution of Mutant p53 Condensates: Time-lapse imaging of cancer cells has demonstrated that treatment with **BAY 1892005** leads to the rapid dissolution of pre-formed structural mutant p53 condensates.[2] However, it is important to note that this action does not lead to the reactivation of the mutant p53's transcriptional activity.[3][4]

This unique mechanism of modulating the physical state of mutant p53 aggregates, rather than restoring its function, represents a novel therapeutic strategy for cancers harboring specific TP53 mutations.

### In Vitro Anti-Cancer Activity

The anti-proliferative effects of **BAY 1892005** have been evaluated in cancer cell lines with known p53 mutations. The available quantitative data is summarized in the table below.

| Cell Line | Cancer Type                   | p53 Mutation<br>Status | IC50 (μM) | Reference |
|-----------|-------------------------------|------------------------|-----------|-----------|
| Huh7      | Hepatocellular<br>Carcinoma   | p53Y220C               | 11.2      | [3]       |
| H358      | Non-Small Cell<br>Lung Cancer | p53-null               | 11.1      | [3]       |

Table 1: Anti-proliferative Activity of BAY 1892005 in Cancer Cell Lines

The data indicates that **BAY 1892005** exhibits anti-proliferative activity in the low micromolar range in these cell lines. The activity in the p53-null H358 cell line suggests that the effects of **BAY 1892005** may not be exclusively dependent on the presence of a mutant p53 protein and could involve other mechanisms, which warrants further investigation.



## **Signaling Pathways and Experimental Workflows**

To visualize the proposed mechanism of action and a general experimental workflow for assessing compounds like **BAY 1892005**, the following diagrams are provided.

Cancer Cell with Mutant p53

Mutant TP53 Gene

Misfolded Mutant p53 Protein

Covalent Binding & Stabilization

Intervention with BAY 1892005

Proposed Mechanism of BAY 1892005

Click to download full resolution via product page

Inhibition of

Cell Proliferation

Proposed Mechanism of BAY 1892005

**Cancer Progression** 





Click to download full resolution via product page

General Experimental Workflow

## **Experimental Protocols**

While specific, detailed protocols for the studies on **BAY 1892005** are not publicly available, the following outlines the general methodologies for the key experiments cited.

#### **Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)**

- Cell Seeding: Cancer cell lines (e.g., Huh7, H358) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A serial dilution of BAY 1892005 is prepared and added to the wells.
   A vehicle control (e.g., DMSO) is also included.



- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment:
  - MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
  - CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with the number of viable cells.
     Luminescence is measured using a plate reader.
- Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

### **Mass Spectrometry for Covalent Binding Analysis**

- Protein Incubation: Recombinant mutant p53 protein (e.g., p53R175H) is incubated with BAY
   1892005 under specific buffer and temperature conditions for a defined period.
- Sample Preparation: The protein-compound mixture is prepared for mass spectrometry analysis, which may involve desalting and concentration steps.
- Mass Spectrometry Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
- Data Interpretation: The resulting mass spectra are analyzed for a mass shift in the protein corresponding to the molecular weight of BAY 1892005, which would indicate covalent binding.

### Time-Lapse Microscopy for p53 Condensate Dissolution

- Cell Transfection: Cancer cells are transiently transfected with a plasmid encoding a fluorescently tagged mutant p53 (e.g., GFP-p53R175H).
- Live-Cell Imaging Setup: The transfected cells are plated on a glass-bottom dish suitable for live-cell imaging and placed in a microscope incubator chamber that maintains optimal



temperature, humidity, and CO2 levels.

- Baseline Imaging: Pre-treatment images are acquired to visualize the existing mutant p53 condensates.
- Compound Addition: **BAY 1892005** is added to the cell culture medium.
- Time-Lapse Imaging: Images are captured at regular intervals over a period of several hours to observe the dynamics of the p53 condensates in response to the compound.
- Image Analysis: The acquired images are analyzed to quantify changes in the number, size, and intensity of the fluorescent p53 condensates over time.

#### **Conclusion and Future Directions**

**BAY 1892005** represents a promising new approach in the development of targeted cancer therapies. Its unique mechanism of modulating the physical state of mutant p53 condensates has shown anti-proliferative activity in preclinical models of hepatocellular carcinoma and non-small cell lung cancer.

Further research is needed to fully elucidate the therapeutic potential of **BAY 1892005**. Key areas for future investigation include:

- Expansion of Cancer Type Profiling: Evaluating the activity of BAY 1892005 across a broader panel of cancer cell lines with different p53 mutations to identify the most responsive cancer types.
- In Vivo Efficacy Studies: Conducting xenograft studies in animal models to assess the antitumor efficacy, pharmacokinetics, and pharmacodynamics of BAY 1892005 in a wholeorganism setting.
- Elucidation of Downstream Pathways: Investigating the cellular signaling pathways that are affected by the dissolution of mutant p53 condensates to better understand the molecular basis of its anti-proliferative effects.
- Combination Therapy Studies: Exploring the potential synergistic effects of BAY 1892005
   with other anti-cancer agents, such as chemotherapy or other targeted therapies.



The continued investigation of **BAY 1892005** and similar p53 condensate modulators holds the potential to open new avenues for the treatment of cancers driven by TP53 mutations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Subcutaneous Xenograft Models for Studying PDT In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BAY 1892005: A Modulator of Mutant p53 Condensates with Anti-Proliferative Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861678#in-which-cancer-types-has-bay-1892005-shown-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com